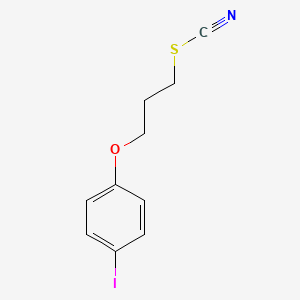![molecular formula C14H10ClNO B4922531 2-[(3-chlorobenzyl)oxy]benzonitrile](/img/structure/B4922531.png)
2-[(3-chlorobenzyl)oxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chlorobenzyl)oxy]benzonitrile, also known as Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Venetoclax has shown promising results in clinical trials and has been approved by the FDA for the treatment of CLL and AML.
Mécanisme D'action
2-[(3-chlorobenzyl)oxy]benzonitrile binds to the hydrophobic groove of BCL-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells that are dependent on BCL-2 for survival. 2-[(3-chlorobenzyl)oxy]benzonitrile has a high affinity for BCL-2, and shows minimal binding to other anti-apoptotic proteins, thereby reducing the risk of off-target effects.
Biochemical and Physiological Effects
2-[(3-chlorobenzyl)oxy]benzonitrile has been shown to induce apoptosis in cancer cells that are dependent on BCL-2 for survival. This leads to the reduction in tumor burden and the improvement in clinical outcomes. 2-[(3-chlorobenzyl)oxy]benzonitrile has also been shown to have minimal effects on normal cells, thereby reducing the risk of toxicity and adverse events.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-chlorobenzyl)oxy]benzonitrile has several advantages for lab experiments, including its high specificity for BCL-2 and its ability to induce apoptosis in cancer cells. However, 2-[(3-chlorobenzyl)oxy]benzonitrile has limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
There are several future directions for the development and application of 2-[(3-chlorobenzyl)oxy]benzonitrile. These include:
1. Combination therapy: 2-[(3-chlorobenzyl)oxy]benzonitrile has shown promising results in combination with other anti-cancer agents, including chemotherapy and immunotherapy. Further studies are needed to optimize the dosing and sequencing of combination therapy.
2. Biomarker identification: Biomarkers that predict response to 2-[(3-chlorobenzyl)oxy]benzonitrile have been identified, including the presence of certain genetic mutations. Further studies are needed to identify additional biomarkers and to develop personalized treatment strategies.
3. New indications: 2-[(3-chlorobenzyl)oxy]benzonitrile has shown activity against other BCL-2 dependent cancers, including multiple myeloma and non-Hodgkin lymphoma. Further studies are needed to explore the potential of 2-[(3-chlorobenzyl)oxy]benzonitrile in these indications.
4. Resistance mechanisms: Resistance to 2-[(3-chlorobenzyl)oxy]benzonitrile has been observed in some patients. Further studies are needed to identify the mechanisms of resistance and to develop strategies to overcome resistance.
Conclusion
2-[(3-chlorobenzyl)oxy]benzonitrile is a promising small molecule inhibitor that targets BCL-2 protein and induces apoptosis in cancer cells. 2-[(3-chlorobenzyl)oxy]benzonitrile has shown promising results in clinical trials and has been approved by the FDA for the treatment of CLL and AML. Further studies are needed to optimize the use of 2-[(3-chlorobenzyl)oxy]benzonitrile and to explore its potential in other indications.
Méthodes De Synthèse
2-[(3-chlorobenzyl)oxy]benzonitrile is synthesized through a multi-step process that involves the coupling of 3-chlorobenzyl alcohol with 2,4-dichlorobenzonitrile, followed by a series of reactions that result in the formation of 2-[(3-chlorobenzyl)oxy]benzonitrile. The synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.
Applications De Recherche Scientifique
2-[(3-chlorobenzyl)oxy]benzonitrile has been extensively studied in preclinical and clinical settings, and has shown promising results in the treatment of CLL and AML. In clinical trials, 2-[(3-chlorobenzyl)oxy]benzonitrile has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML. 2-[(3-chlorobenzyl)oxy]benzonitrile has also shown activity against other BCL-2 dependent cancers, including multiple myeloma and non-Hodgkin lymphoma.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBBWDMWGBCWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4922470.png)
![2-[{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B4922482.png)

![ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B4922497.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4922506.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4922509.png)

![ethyl 4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4922520.png)

![4-[1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]pyridine](/img/structure/B4922539.png)

![2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B4922550.png)